molecular formula C10H11BrN2 B598064 5-Bromo-1-propyl-benzoimidazole CAS No. 1200113-99-0

5-Bromo-1-propyl-benzoimidazole

Cat. No.: B598064
CAS No.: 1200113-99-0
M. Wt: 239.116
InChI Key: STSGZOPADMCOGE-UHFFFAOYSA-N
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Description

5-Bromo-1-propyl-benzoimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where a bromine atom is substituted at the 5th position and a propyl group is attached to the nitrogen atom of the imidazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-propyl-benzoimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with o-phenylenediamine and a suitable brominating agent.

    Bromination: The o-phenylenediamine is brominated to introduce the bromine atom at the 5th position.

    Cyclization: The brominated intermediate undergoes cyclization with a propylating agent to form the final product.

The reaction conditions often involve the use of solvents like acetone or ethanol, and catalysts such as potassium carbonate and sodium iodide under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring helps in maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-propyl-benzoimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: The parent compound, which lacks the bromine and propyl substitutions.

    5-Bromo-1-methyl-benzoimidazole: Similar structure but with a methyl group instead of a propyl group.

    1-Propyl-benzoimidazole: Lacks the bromine substitution.

Uniqueness

5-Bromo-1-propyl-benzoimidazole is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the bromine atom enhances its reactivity, while the propyl group affects its solubility and interaction with biological targets .

Properties

IUPAC Name

5-bromo-1-propylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13/h3-4,6-7H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSGZOPADMCOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80682040
Record name 5-Bromo-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1200113-99-0
Record name 5-Bromo-1-propyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80682040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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